molecular formula C34H48Cl2O2 B1506323 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate

Cat. No.: B1506323
M. Wt: 559.6 g/mol
InChI Key: BLAOAXBKPJFOPW-FNQPLYHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol and belongs to the class of benzoate esters. This compound is known for its applications in the field of pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl 3,4-dichlorobenzoate can be synthesized through the esterification of cholesterol with 3,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of cholesteryl 3,4-dichlorobenzoate may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholesteryl 3,4-dichlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cholesteryl 3,4-dichlorobenzoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .

Comparison with Similar Compounds

Cholesteryl 3,4-dichlorobenzoate can be compared with other cholesterol derivatives such as:

Properties

Molecular Formula

C34H48Cl2O2

Molecular Weight

559.6 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate

InChI

InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-10-24-20-25(38-32(37)23-9-14-30(35)31(36)19-23)15-17-33(24,4)29(26)16-18-34(27,28)5/h9-10,14,19,21-22,25-29H,6-8,11-13,15-18,20H2,1-5H3/t22-,25+,26+,27-,28+,29+,33+,34-/m1/s1

InChI Key

BLAOAXBKPJFOPW-FNQPLYHTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=C(C=C5)Cl)Cl)C)C

Origin of Product

United States

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